![molecular formula C13H12ClN3O3 B3153416 ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate CAS No. 75837-74-0](/img/structure/B3153416.png)
ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate
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Overview
Description
Ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate, also known as cloxyfonac, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism of Action
Cloxyfonac works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
Cloxyfonac has been found to have various biochemical and physiological effects. One of the primary effects of ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate is its ability to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate. One potential area of research is the study of the mechanism of action of this compound and its interaction with enzymes involved in cancer cell growth. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on non-cancerous cells. Finally, there is a need for research on the potential use of this compound in the treatment of inflammatory diseases.
Scientific Research Applications
Cloxyfonac has been studied for its potential use in various scientific research applications. One area of research where ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate has shown promise is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
ethyl N-[(Z)-3-(4-chloroanilino)-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)17-12(18)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3,(H,17,18,19)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGPJRIDUIUOL-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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